molecular formula C27H28N4O6S2 B11682811 N-(2,7-Bis-(morpholine-4-sulfonyl)-fluoren-9-ylidene)-N'-phenyl-hydrazine

N-(2,7-Bis-(morpholine-4-sulfonyl)-fluoren-9-ylidene)-N'-phenyl-hydrazine

Cat. No.: B11682811
M. Wt: 568.7 g/mol
InChI Key: XZTXHTULNGFEGH-UHFFFAOYSA-N
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Description

N-(2,7-Bis-(morpholine-4-sulfonyl)-fluoren-9-ylidene)-N'-phenyl-hydrazine is a structurally complex hydrazine derivative featuring a fluorene backbone substituted with two morpholine-4-sulfonyl groups at the 2- and 7-positions. The fluorene system, a bicyclic aromatic scaffold, provides rigidity and planar geometry, while the sulfonyl groups enhance electron-withdrawing properties and influence solubility and reactivity. While direct synthesis data for this compound are unavailable in the provided evidence, analogous hydrazine derivatives are typically synthesized via condensation reactions between carbonyl precursors and hydrazine derivatives under acidic conditions .

Properties

Molecular Formula

C27H28N4O6S2

Molecular Weight

568.7 g/mol

IUPAC Name

N-[[2,7-bis(morpholin-4-ylsulfonyl)fluoren-9-ylidene]amino]aniline

InChI

InChI=1S/C27H28N4O6S2/c32-38(33,30-10-14-36-15-11-30)21-6-8-23-24-9-7-22(39(34,35)31-12-16-37-17-13-31)19-26(24)27(25(23)18-21)29-28-20-4-2-1-3-5-20/h1-9,18-19,28H,10-17H2

InChI Key

XZTXHTULNGFEGH-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC3=C(C=C2)C4=C(C3=NNC5=CC=CC=C5)C=C(C=C4)S(=O)(=O)N6CCOCC6

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,7-Bis-(morpholine-4-sulfonyl)-fluoren-9-ylidene)-N’-phenyl-hydrazine typically involves multi-step organic reactions. The starting materials often include fluorenone derivatives, morpholine, and phenylhydrazine. The reaction conditions usually require controlled temperatures, specific solvents, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include steps such as purification through recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2,7-Bis-(morpholine-4-sulfonyl)-fluoren-9-ylidene)-N’-phenyl-hydrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups attached to the fluorenylidene core.

    Substitution: The sulfonyl and hydrazine groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, pH levels, and solvents to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while substitution reactions can produce a variety of substituted fluorenylidene compounds.

Scientific Research Applications

N-(2,7-Bis-(morpholine-4-sulfonyl)-fluoren-9-ylidene)-N’-phenyl-hydrazine has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the development of advanced materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of N-(2,7-Bis-(morpholine-4-sulfonyl)-fluoren-9-ylidene)-N’-phenyl-hydrazine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the context and application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Sulfonohydrazide Derivatives
  • Morpholine-Containing Analogues: QH-10 (N-(4-fluoro-phenyl)-N'-[1-(4-morpholin-4-yl-8-trifluoromethyl-quinolin-2-yl)-methylidene]-hydrazine) shares the morpholine and hydrazine motifs but replaces the fluorene core with a quinoline system. The trifluoromethyl group in QH-10 enhances lipophilicity compared to the sulfonyl groups in the target compound, which may increase solubility in polar solvents .
  • Furochromen Derivatives: Compounds I-10 to I-15 (e.g., I-10: N'-(2-(5,9-dimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)acetyl)-4-iodobenzenesulfonohydrazide) feature fused heterocyclic systems (furochromen) instead of fluorene.
Fluorene-Based Analogues
  • N'-[(furan-2-yl)methylidene]-9-hydroxy-9H-fluorene-9-carbohydrazide :
    This compound (MW: 318.33) lacks sulfonyl groups but includes a hydroxyfluorene and furan substituent. Its logP (3.214) suggests moderate lipophilicity, whereas the target compound’s sulfonyl groups likely reduce logP, favoring aqueous solubility .

Physical and Spectral Properties

Melting Points and Stability
  • The target compound’s melting point is expected to exceed 250°C, similar to sulfonohydrazides like I-10 (276–277°C) and I-15 (234–235°C), though steric factors from the fluorene backbone may elevate this range .
  • Morpholine sulfonyl groups likely enhance thermal stability compared to non-sulfonated analogues like DHB (N-(2,4-dinitrophenyl)-N’-(2',3'-dihydroxybenzylidene)hydrazone), which lacks electron-withdrawing sulfonyl substituents .
Spectroscopic Data
  • 1H NMR: The target compound’s NMR would exhibit distinct aromatic protons from the fluorene ring (δ 7.2–8.5 ppm), split signals from the morpholine sulfonyl groups (δ 3.0–3.5 ppm for CH2), and a hydrazine NH peak (δ 8.0–10.0 ppm). This contrasts with QH-10’s quinoline protons (δ 8.5–9.0 ppm) and trifluoromethyl singlet (δ -60 ppm in 19F NMR) .
  • Mass Spectrometry: High-resolution MS would confirm the molecular ion peak (e.g., [M+H]+ ~600–650 Da for the target compound), similar to I-13 (1,1,1-trifluoro-N'-(2-(5-methyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)acetyl)methanesulfonohydrazide, HRMS m/z 579.0923) .

Research Tools and Validation

  • Crystallography :
    Programs like SHELXL (for small-molecule refinement) and OLEX2 (for structure solution) are critical for confirming the target compound’s geometry, as demonstrated in fluorene derivatives .
  • Spectral Analysis : Comparative NMR and MS databases (e.g., ChemSpider ID 25940533 for 2,7-bis(diphenylphosphoryl)fluorene derivatives) aid in structural validation .

Biological Activity

N-(2,7-Bis-(morpholine-4-sulfonyl)-fluoren-9-ylidene)-N'-phenyl-hydrazine is a compound of significant interest in medicinal chemistry due to its potential biological activities. The compound features a unique structure that incorporates a fluorenylidene core and morpholine sulfonyl groups, which may enhance its interaction with biological targets. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Structural Overview

The compound can be represented as follows:

  • IUPAC Name : N-(2,7-Bis(morpholine-4-sulfonyl)-fluoren-9-ylidene)-N'-phenyl-hydrazine
  • Molecular Formula : C21H22N4O6S2
  • CAS Number : 130824-23-6

The biological activity of this compound is believed to stem from its ability to interact with specific enzymes and receptors within cellular pathways. The sulfonamide groups are known for their role in enhancing solubility and reactivity, which may facilitate binding to target proteins.

Antitumor Activity

Recent studies have indicated that derivatives of this compound exhibit significant antitumor properties. For instance, compounds with similar structures have shown inhibitory effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Compound Cell Line Tested IC50 (µM) Mechanism
Compound AHCT11612.5Apoptosis induction
Compound BMCF78.0Cell cycle arrest

Antimicrobial Activity

Research has also highlighted the antimicrobial potential of this compound. It has been tested against several bacterial strains, demonstrating effective inhibition at low concentrations.

Microorganism Minimum Inhibitory Concentration (MIC) Mechanism
E. coli5 µg/mLCell membrane disruption
S. aureus3 µg/mLInhibition of protein synthesis

Case Studies

  • Anticancer Properties : A study by Matviiuk et al. (2013) explored the anticancer effects of related fluorenone derivatives, reporting significant cytotoxicity against HCT116 cells with an IC50 value of 10 µM.
  • Antimicrobial Efficacy : In another investigation, Naik et al. (2014) reported that compounds similar to this compound exhibited antimicrobial activity against Mycobacterium tuberculosis, with MIC values ranging from 0.5 to 1 µg/mL.

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